

# 2,4,6-trimethylbenzonitrile IUPAC name and synonyms

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,4,6-Trimethylbenzonitrile

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## An In-depth Technical Guide to 2,4,6-Trimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4,6-trimethylbenzonitrile**, including its chemical identity, physicochemical properties, synthesis protocols, and key applications. This document is intended for professionals in research, and drug development who require detailed technical information on this compound.

## Chemical Identity

The nomenclature and various identifiers for **2,4,6-trimethylbenzonitrile** are provided below, offering a clear and unambiguous identification of the compound.

IUPAC Name: **2,4,6-trimethylbenzonitrile**[\[1\]](#)[\[2\]](#)

Synonyms:

- Mesitronitrile[\[1\]](#)[\[3\]](#)
- Benzonitrile, 2,4,6-trimethyl-[\[1\]](#)[\[2\]](#)
- Cyanomesitylene[\[1\]](#)[\[3\]](#)
- Mesitylnitrile[\[1\]](#)[\[3\]](#)

- $\beta$ -Isodurylonitrile[1][3]
- 2-Cyano-1,3,5-trimethylbenzene[1]
- 1-Cyano-2,4,6-trimethylbenzene[1][4]

## Physicochemical Properties

A summary of the key quantitative data for **2,4,6-trimethylbenzonitrile** is presented in the table below for easy reference and comparison.

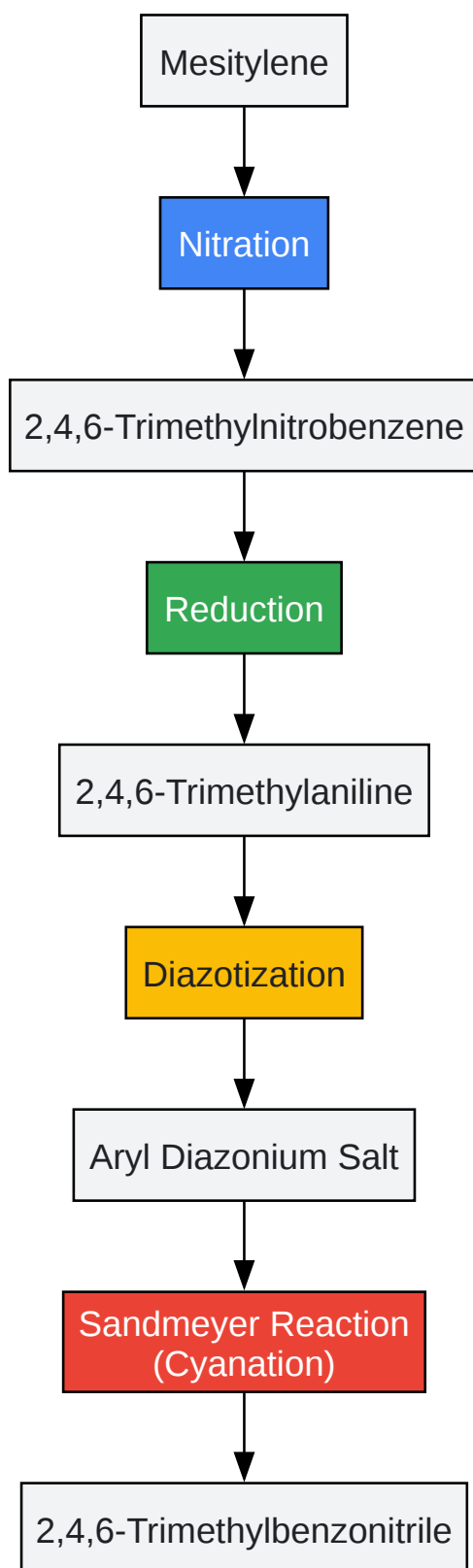
Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>11</sub> N	[1][2][3]
Molecular Weight	145.20 g/mol	[1]
CAS Number	2571-52-0	[1]
Melting Point	52-53 °C	[5]
Boiling Point	79-80 °C at 2 mmHg	[5]
Solubility	Slightly soluble in water	[6]

## Synthesis and Experimental Protocols

The synthesis of **2,4,6-trimethylbenzonitrile** is most commonly achieved through a two-step process starting from mesitylene. The first step involves the nitration of mesitylene followed by reduction to form the key intermediate, 2,4,6-trimethylaniline.[7][8] The subsequent step is a Sandmeyer reaction to convert the amino group of 2,4,6-trimethylaniline into a nitrile group.[1][4][9]

## Logical Workflow for the Synthesis of 2,4,6-Trimethylbenzonitrile

The overall synthetic pathway can be visualized as a logical progression from the starting material to the final product.



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A logical workflow for the synthesis of **2,4,6-trimethylbenzonitrile**.

# Experimental Protocol: Synthesis of 2,4,6-Trimethylaniline from Mesitylene

## Step 1: Nitration of Mesitylene

- Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in a flask cooled in an ice bath.
- Slowly add mesitylene to the cooled nitrating mixture with constant stirring, maintaining a low temperature (below 10°C).<sup>[3]</sup>
- After the addition is complete, continue stirring for several hours at low temperature.
- Pour the reaction mixture onto crushed ice and water to precipitate the crude 2,4,6-trimethylnitrobenzene.
- Filter the solid product, wash with cold water until neutral, and dry.

## Step 2: Reduction of 2,4,6-Trimethylnitrobenzene

- In a round-bottom flask equipped with a reflux condenser, add the crude 2,4,6-trimethylnitrobenzene, iron powder, and a mixture of water and hydrochloric acid.<sup>[3][7]</sup>
- Heat the mixture to reflux with vigorous stirring for several hours.
- After the reaction is complete, cool the mixture and make it basic by adding a concentrated solution of sodium hydroxide.
- Extract the 2,4,6-trimethylaniline with an organic solvent (e.g., diethyl ether or dichloromethane).
- Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude 2,4,6-trimethylaniline by vacuum distillation.<sup>[10]</sup>

# Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzonitrile via Sandmeyer Reaction

## Step 1: Diazotization of 2,4,6-Trimethylaniline

- Dissolve 2,4,6-trimethylaniline in a mixture of hydrochloric acid and water and cool the solution to 0-5°C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, keeping the temperature below 5°C.
- Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

## Step 2: Cyanation (Sandmeyer Reaction)

- In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
- Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and then heat gently to ensure completion of the reaction, which is often indicated by the cessation of nitrogen gas evolution.
- Cool the reaction mixture and extract the **2,4,6-trimethylbenzonitrile** with an organic solvent.
- Wash the organic extracts with water and a dilute sodium hydroxide solution.
- Dry the organic layer, remove the solvent, and purify the crude product by recrystallization or distillation.

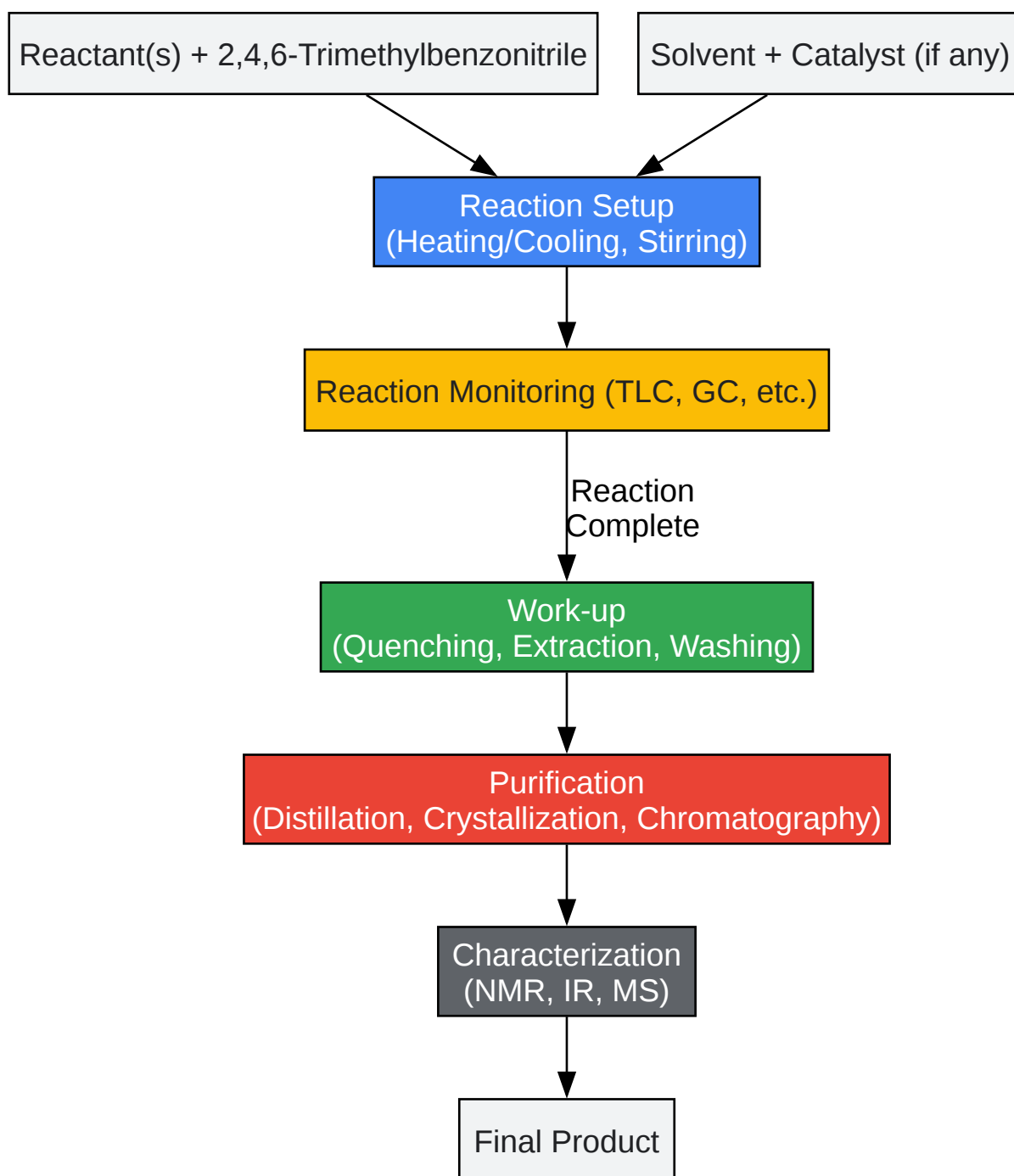
## Applications in Research and Development

**2,4,6-Trimethylbenzonitrile** serves as a valuable building block in organic synthesis. Its sterically hindered nitrile group can undergo various chemical transformations. It is utilized as

an intermediate in the synthesis of pharmaceuticals and agrochemicals.[11] Furthermore, it is used in the preparation of other nitrile-containing compounds through various catalytic processes.[6] The N-oxide derivative, **2,4,6-trimethylbenzonitrile N-oxide**, is also a known reagent in organic synthesis, participating in reactions such as 1,3-dipolar cycloadditions.[12]

## Experimental Workflow: General Reaction Scheme

The following diagram illustrates a generalized experimental workflow for a chemical reaction involving **2,4,6-trimethylbenzonitrile**.



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A generalized experimental workflow for reactions involving **2,4,6-trimethylbenzonitrile**.

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